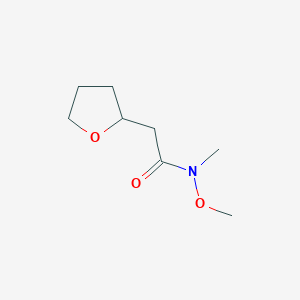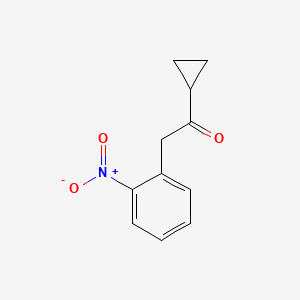
1-(4-Aminopyridin-2-yl)piperidin-3-ol
Descripción general
Descripción
“1-(4-Aminopyridin-2-yl)piperidin-3-ol” is a synthetic compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . It is commonly known as APPO and has gained importance in scientific research due to its potential applications in various fields.
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes recent advances in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The InChI code for “1-(4-Aminopyridin-2-yl)piperidin-3-ol” is 1S/C10H15N3O/c11-9-3-4-12-6-10 (9)13-5-1-2-8 (14)7-13/h3-4,6,8,14H,1-2,5,7H2, (H2,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.. It has a molecular weight of 193.25 g/mol . The storage temperature is room temperature .
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
A novel method for synthesizing related compounds, like 3-(pyrrolidin-1-yl)piperidine, demonstrates the importance of such structures in medicinal chemistry. These compounds are pivotal in developing pharmaceuticals due to their rigid diamine structure, which plays a crucial role in drug design (Smaliy et al., 2011).
Enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols serve as precursors for synthesizing natural and synthetic aminohydroxylated piperidine alkaloid analogs, highlighting the compound's significance in creating biologically active molecules (Grishina et al., 2011).
Antimicrobial Activity
Conjugation of piperine with substituted aminopyridine results in new hybrid molecules exhibiting improved antimicrobial activity. This underscores the compound's potential in developing new antimicrobial agents (Amperayani et al., 2018).
Material Science and Chemistry
The synthesis and complexation of tosylated 4-aminopyridine with Ni(II) and Fe(II) ions explore the compound's use in creating materials with potential applications in pharmaceuticals and catalysis. This research indicates the versatility of 4-aminopyridine derivatives in forming complexes with metals, which can enhance biological and catalytic potentials (Orie et al., 2021).
Conformational Analysis
The conformational analysis and crystal structure studies of related compounds provide insights into their structural properties, crucial for understanding their biological activities and interactions. Such studies are fundamental in drug design, where the conformation of molecules can significantly affect their pharmacological properties (Ribet et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
1-(4-aminopyridin-2-yl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-8-3-4-12-10(6-8)13-5-1-2-9(14)7-13/h3-4,6,9,14H,1-2,5,7H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIZCSVMTIDJKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminopyridin-2-yl)piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[3-Methyl-4-(methylsulfanyl)phenyl]methanamine](/img/structure/B1527209.png)


